molecular formula C16H23NO4 B12752620 alpha-(2-Hydroxyethyl)-2-methyl-N-((4-methylphenyl)methyl)-1,3-dioxolane-2-acetamide CAS No. 135726-57-7

alpha-(2-Hydroxyethyl)-2-methyl-N-((4-methylphenyl)methyl)-1,3-dioxolane-2-acetamide

Cat. No.: B12752620
CAS No.: 135726-57-7
M. Wt: 293.36 g/mol
InChI Key: OYFSXHIBKCTARJ-UHFFFAOYSA-N
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Description

Alpha-(2-Hydroxyethyl)-2-methyl-N-((4-methylphenyl)methyl)-1,3-dioxolane-2-acetamide is a synthetic organic compound with a complex structure. It features a dioxolane ring, a hydroxyethyl group, and a methylphenyl group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(2-Hydroxyethyl)-2-methyl-N-((4-methylphenyl)methyl)-1,3-dioxolane-2-acetamide typically involves multi-step organic reactions. One common method includes the reaction of 2-hydroxyethylamine with 2-methyl-1,3-dioxolane-2-acetic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine). The reaction is carried out under an inert atmosphere at room temperature to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Alpha-(2-Hydroxyethyl)-2-methyl-N-((4-methylphenyl)methyl)-1,3-dioxolane-2-acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methylphenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used under mild conditions.

    Reduction: Reagents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly used.

    Substitution: Various electrophiles and nucleophiles can be used in the presence of catalysts like Pd/C (Palladium on carbon).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Alpha-(2-Hydroxyethyl)-2-methyl-N-((4-methylphenyl)methyl)-1,3-dioxolane-2-acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of alpha-(2-Hydroxyethyl)-2-methyl-N-((4-methylphenyl)methyl)-1,3-dioxolane-2-acetamide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with active sites of enzymes or receptors, while the dioxolane ring provides structural stability. The methylphenyl group can engage in hydrophobic interactions, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • Alpha-(2-Hydroxyethyl)-2-methyl-1,3-dioxolane-2-acetamide
  • N-((4-Methylphenyl)methyl)-2-methyl-1,3-dioxolane-2-acetamide

Uniqueness

Alpha-(2-Hydroxyethyl)-2-methyl-N-((4-methylphenyl)methyl)-1,3-dioxolane-2-acetamide is unique due to the presence of both the hydroxyethyl and methylphenyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

135726-57-7

Molecular Formula

C16H23NO4

Molecular Weight

293.36 g/mol

IUPAC Name

4-hydroxy-2-(2-methyl-1,3-dioxolan-2-yl)-N-[(4-methylphenyl)methyl]butanamide

InChI

InChI=1S/C16H23NO4/c1-12-3-5-13(6-4-12)11-17-15(19)14(7-8-18)16(2)20-9-10-21-16/h3-6,14,18H,7-11H2,1-2H3,(H,17,19)

InChI Key

OYFSXHIBKCTARJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(CCO)C2(OCCO2)C

Origin of Product

United States

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